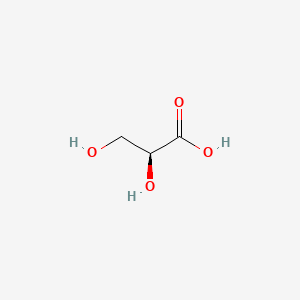

L-Glyceric acid

Description

(2S)-2,3-dihydroxypropanoic acid has been reported in Lotus burttii, Lotus tenuis, and other organisms with data available.

Properties

IUPAC Name |

(2S)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182557 | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28305-26-2 | |

| Record name | L-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The History and Discovery of L-Glyceric Acid: A Technical Guide

Abstract

L-Glyceric acid, a naturally occurring three-carbon sugar acid, has emerged from relative obscurity to become a significant biomarker in the diagnosis of the rare inborn error of metabolism, Primary Hyperoxaluria Type 2 (PH2). This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of L-Glyceric acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the historical context of its discovery, its physicochemical properties, and the metabolic pathways in which it plays a crucial role. This document includes detailed experimental protocols for its synthesis, resolution, and analysis, along with quantitative data and visual representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this important molecule.

Introduction

Glyceric acid, in its racemic form, has been known to chemists since the 19th century, with early reports of its synthesis dating back to 1861 by the Russian chemist Friedrich Konrad Beilstein, who produced it through the oxidation of glycerol.[1] However, the biological significance of its specific stereoisomers, D- and L-Glyceric acid, remained largely unexplored for another century. While D-Glyceric acid is a known metabolite in various organisms, L-Glyceric acid's role in human metabolism was catapulted into the scientific spotlight with the discovery of a new genetic disorder.

The pivotal moment in the history of L-Glyceric acid came in 1968 when Williams and Smith identified it as the key urinary metabolite in a new variant of primary hyperoxaluria, which they termed "L-glyceric aciduria."[2] This discovery not only provided a diagnostic marker for what is now known as Primary Hyperoxaluria Type 2 (PH2) but also opened a new avenue of research into the complexities of glyoxylate (B1226380) and hydroxypyruvate metabolism.

This guide will delve into the historical milestones of L-Glyceric acid's discovery, its synthesis and resolution, its role in the pathophysiology of PH2, and the analytical methods used for its detection and quantification.

Physicochemical Properties of L-Glyceric Acid

A thorough understanding of the physicochemical properties of L-Glyceric acid is essential for its study and application in research and diagnostics. The following table summarizes key quantitative data for L-Glyceric acid.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₆O₄ | [3] |

| Molecular Weight | 106.08 g/mol | [3] |

| CAS Number | 28305-26-2 | [3] |

| Appearance | Colorless syrup | [3] |

| Melting Point | <25 °C | [3] |

| Boiling Point | 412.0 °C (predicted) | |

| pKa (Strongest Acidic) | 3.42 (predicted) | [4] |

| Water Solubility | 639 g/L (predicted) | [4] |

| Density | 1.558 g/cm³ |

The Discovery of L-Glyceric Aciduria (Primary Hyperoxaluria Type 2)

The seminal discovery of L-Glyceric acid's role in human metabolic disease was a direct result of investigations into patients with primary hyperoxaluria who did not exhibit the typical excretion of glycolic acid (the hallmark of Primary Hyperoxaluria Type 1).

The 1968 Landmark Study by Williams and Smith

In their 1968 paper published in the New England Journal of Medicine, H. E. Williams and L. H. Smith Jr. described a new genetic variant of primary hyperoxaluria characterized by the urinary excretion of L-Glyceric acid.[2]

The following is a summary of the experimental approach used by Williams and Smith to identify L-Glyceric acid in the urine of patients with what would become known as PH2. This protocol is reconstructed based on the methodologies described in their and related publications of that era.

Objective: To isolate and identify the unknown organic acid excreted in the urine of patients with a novel form of primary hyperoxaluria.

Materials:

-

24-hour urine collections from patients and healthy controls.

-

Anion-exchange resin (Dowex 1-X8, formate (B1220265) form).

-

Cation-exchange resin (Dowex 50-X8, hydrogen form).

-

Formic acid solutions of varying concentrations for gradient elution.

-

Reagents for colorimetric assays and paper chromatography.

-

Purified lactate (B86563) dehydrogenase (LDH).

-

Nicotinamide adenine (B156593) dinucleotide (NAD+).

-

An optical rotatory dispersion (ORD) instrument.

Methodology:

-

Sample Preparation: A 24-hour urine sample was acidified and passed through a column of Dowex 50-X8 (H+) to remove cations.

-

Anion-Exchange Chromatography: The effluent from the cation-exchange column was then applied to a Dowex 1-X8 (formate) column. The column was washed with water to remove neutral and basic compounds.

-

Elution of Organic Acids: The organic acids were eluted from the anion-exchange column using a gradient of formic acid. Fractions were collected and assayed for organic acid content.

-

Identification of the Unknown Peak: A large, unidentified peak was observed in the chromatograms of patient urine that was absent in normal urine.

-

Characterization of the Unknown Compound:

-

Colorimetric Reactions: The fractions containing the unknown compound were subjected to various colorimetric tests for organic acids.

-

Paper Chromatography: The unknown compound was further purified by paper chromatography and its migration was compared to known standards.

-

Enzymatic Assay: The isolated compound was tested as a substrate for lactate dehydrogenase in the presence of NAD+. The reaction was monitored for the reduction of NAD+ to NADH.

-

Derivative Analysis: Chemical derivatives of the isolated compound were prepared and their properties were compared to derivatives of authentic glyceric acid.

-

Optical Rotatory Dispersion: The optical rotation of the isolated compound was measured to determine its stereochemistry. The results were consistent with the L-configuration.[5]

-

The Biochemical Basis of L-Glyceric Aciduria

The accumulation of L-Glyceric acid in PH2 is a direct consequence of a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) .[7] This enzyme is responsible for the detoxification of glyoxylate to glycolate (B3277807) and the reduction of hydroxypyruvate to D-glycerate.[1]

The Metabolic Pathway

In a healthy individual, hydroxypyruvate, a product of serine metabolism, is converted to D-glycerate by GRHPR.[8] In individuals with PH2, the deficiency of GRHPR leads to an accumulation of hydroxypyruvate. This excess hydroxypyruvate is then alternatively reduced to L-Glyceric acid by the action of lactate dehydrogenase (LDH).[9]

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Glyceric acid | C3H6O4 | CID 752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound L-Glyceric acid (FDB023907) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Glyoxylate reductase activity in blood mononuclear cells and the diagnosis of primary hyperoxaluria type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

L-Glyceric Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid, the (S)-enantiomer of glyceric acid, is a naturally occurring organic acid. While its presence in biological systems is often in trace amounts, significant accumulation is a key biomarker for the rare metabolic disorder, Primary Hyperoxaluria Type 2 (PH2). This technical guide provides an in-depth overview of the natural sources and occurrence of L-Glyceric acid in plants, animals, microorganisms, and food. It details quantitative data where available, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates its involvement in key metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Natural Occurrence and Quantitative Data

L-Glyceric acid is found across various biological kingdoms, though often at low concentrations in healthy organisms. Its D-enantiomer is generally more abundant in nature. The following tables summarize the known occurrences and quantitative data for L-Glyceric acid.

Table 1: Occurrence and Concentration of L-Glyceric Acid in Animals and Humans

| Biological Source | Condition | Concentration | Reference(s) |

| Human Plasma | Normal | < 5 µmol/L | [1] |

| Human Urine | Normal | < 5 µmol/L | [1] |

| Human Urine | Normal (0-5 years) | 12-177 µg/mg creatinine (B1669602) (total glycerate) | [2] |

| Human Urine | Normal (>5 years) | 19-115 µg/mg creatinine (total glycerate) | [2] |

| Human Plasma | Systemic Oxalosis (PH2) | 887 µmol/L | [1] |

| Human Urine | Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria) | Significantly elevated | [3][4] |

Table 2: Occurrence of L-Glyceric Acid in Plants

| Plant Species | Common Name | Notes | Reference(s) |

| Populus tremula | Aspen | Naturally occurring | [5] |

| Ardisia crenata | Coralberry | Naturally occurring | [5] |

| Brassica napus | Rapeseed | Contains glyceric acid (isomer not specified) | [6] |

| Vicia faba | Fava Bean | Contains glyceric acid (isomer not specified) | [6] |

Table 3: Occurrence of L-Glyceric Acid in Microorganisms

| Microbial Species | Notes | Reference(s) |

| Gluconobacter sp. | Primarily produces D-Glyceric acid from glycerol, with small amounts of L-Glyceric acid. | [7] |

| Serratia sp. | Used in the microbial resolution of DL-Glyceric acid to produce L-Glyceric acid by selectively degrading the D-enantiomer. | [8] |

| Pseudomonas sp. | Used in the microbial resolution of DL-Glyceric acid to produce L-Glyceric acid by selectively degrading the D-enantiomer. | [8] |

Table 4: Occurrence of L-Glyceric Acid in Food

| Food Source | Category | Notes | Reference(s) |

| Poultry (Pheasant, Squab, Turkey, Quail) | Animal Product | Detected in food metabolome databases. | [9] |

| Gioddu (Sardinian fermented milk) | Fermented Dairy | Accumulation of glyceric acid (isomer not specified) observed during fermentation. |

Metabolic Pathways Involving L-Glyceric Acid

L-Glyceric acid is primarily known for its role in the pathophysiology of Primary Hyperoxaluria Type 2. It is also connected to central metabolic pathways such as serine and glyoxylate (B1226380) metabolism.

L-Glyceric Acid Formation in Primary Hyperoxaluria Type 2 (PH2)

In healthy individuals, the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) catalyzes the reduction of glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate. In PH2, a deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to L-Glyceric acid by a non-specific lactate (B86563) dehydrogenase.[9]

Connection to Serine and Glyoxylate Metabolism

L-Glyceric acid is metabolically linked to the amino acid serine. Serine can be converted to hydroxypyruvate, the direct precursor of L-Glyceric acid in PH2. Furthermore, the glyoxylate and dicarboxylate metabolism pathway is interconnected, with glyoxylate being a substrate for the GRHPR enzyme.

Experimental Protocols

Accurate quantification of L-Glyceric acid, especially its chiral separation from D-Glyceric acid, is crucial for research and diagnostics. Below are outlines of established methodologies.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Samples

This method allows for the specific determination of L-Glyceric acid and its differentiation from the D-isomer.[10]

Sample Preparation:

-

Urine samples can be used directly with minimal preparation.

-

Dilute urine with a suitable buffer, for example, triethylamine (B128534) acetate (B1210297) at pH 4.1.

Chromatographic Separation:

-

Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column.

-

Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.

-

Flow Rate: As per column specifications.

-

Temperature: Ambient.

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-daughter transitions of glyceric acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

GC-MS is a common method for the analysis of organic acids. For chiral analysis, derivatization with a chiral reagent or use of a chiral column is necessary.

Extraction from Urine:

-

Acidify urine sample with HCl.

-

Add an internal standard.

-

Extract with tetrahydrofuran (B95107) (THF).[2]

-

Evaporate the organic solvent to dryness.

Derivatization:

-

The dried extract is derivatized to increase volatility. A two-step process of methoximation followed by silylation is common for organic acids.

GC-MS Analysis:

-

Column: A chiral capillary column (e.g., Chirasil-Val) is required for enantiomeric separation.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

Ionization: Electron Impact (EI).

-

Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves derivatization of L-Glyceric acid to a UV-absorbing compound.[1]

Sample Preparation and Derivatization:

-

Deproteinize plasma samples.

-

Incubate the sample with lactate dehydrogenase and NAD+ in the presence of phenylhydrazine.

-

L-Glycerate is oxidized to β-hydroxypyruvate, which then forms a phenylhydrazone derivative.

HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detector at the absorbance maximum of the phenylhydrazone derivative.

Conclusion

L-Glyceric acid, while a minor component in most natural systems, plays a critical role in the diagnosis of Primary Hyperoxaluria Type 2. Its natural occurrence is widespread but typically in trace amounts. This guide has summarized the current knowledge on its presence in various natural sources, provided available quantitative data, and detailed analytical methodologies for its detection and quantification. The metabolic pathways illustrated herein highlight its connection to central metabolism and its significance in disease. Further research, particularly in the quantitative analysis of L-Glyceric acid in a broader range of plants, foods, and microorganisms, will enhance our understanding of its physiological roles beyond its established importance in metabolic disorders.

References

- 1. Human Metabolome Database: Showing metabocard for L-Glyceric acid (HMDB0006372) [hmdb.ca]

- 2. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of organic acids in fruits and vegetables by liquid chromatography with tandem-mass spectrometry [agris.fao.org]

- 5. Glyoxylate reductase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. benchchem.com [benchchem.com]

- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

L-Glyceric Acid: A Comprehensive Biochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid, a three-carbon sugar acid, is a critical intermediate in several metabolic pathways. While present in trace amounts under normal physiological conditions, its accumulation is a key biomarker for the rare inborn error of metabolism known as Primary Hyperoxaluria Type 2 (PH2), also referred to as L-Glyceric aciduria. This technical guide provides an in-depth exploration of the biochemical properties of L-Glyceric acid, its metabolic context, and detailed methodologies for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of L-Glyceric acid's role in health and disease, and to provide practical guidance for its study.

Physicochemical Properties of L-Glyceric Acid

L-Glyceric acid, with the chemical formula C₃H₆O₄, is a chiral molecule. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₄ | [1] |

| Molecular Weight | 106.08 g/mol | [1] |

| CAS Number | 28305-26-2 | [2] |

| pKa (Strongest Acidic) | 3.42 | [3][4] |

| Predicted Water Solubility | 639 g/L | [3][4] |

| Appearance | Colorless syrup | [2] |

Biochemical Significance and Metabolic Pathways

L-Glyceric acid is primarily significant in the context of Primary Hyperoxaluria Type 2 (PH2), an autosomal recessive disorder caused by mutations in the GRHPR gene. This gene encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[5][6]

Under normal conditions, GRHPR catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[5][7] In individuals with PH2, the deficiency or absence of GRHPR activity leads to the accumulation of hydroxypyruvate. This excess hydroxypyruvate is then alternatively reduced to L-Glyceric acid by the action of lactate (B86563) dehydrogenase (LDH).[8] The accumulation and subsequent urinary excretion of L-Glyceric acid is a hallmark of PH2.[2]

The metabolic pathway alteration in Primary Hyperoxaluria Type 2 is depicted below:

Enzyme Kinetics

The enzyme central to L-Glyceric acid metabolism in the context of PH2 is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). Understanding its kinetic properties is crucial for developing therapeutic strategies.

Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

Human GRHPR exhibits a preference for NADPH over NADH as a cofactor.[9] In the presence of NADPH, its activity towards hydroxypyruvate is six times higher than towards glyoxylate.[8]

| Substrate/Cofactor | Km | Notes | Source |

| NADPH | 0.011 mM | Higher affinity compared to NADH. | [9] |

| NADH | 2.42 mM | Lower affinity compared to NADPH. | [9] |

Bacterial Hydroxypyruvate Reductase (from Methylobacterium extorquens AM1)

While not human, the kinetic parameters of bacterial hydroxypyruvate reductase provide valuable comparative data.

| Substrate/Cofactor | Km | Source |

| NADH | 0.04 mM | [7] |

| NADPH | 0.06 mM | [7] |

| Hydroxypyruvate | 0.1 mM | [7] |

| Glyoxylate | 1.5 mM | [7] |

| Glycerate (reverse reaction) | 2.6 mM | [7] |

Experimental Protocols

Accurate and reliable methods for the quantification of L-Glyceric acid are essential for the diagnosis of PH2 and for research purposes.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L- and D-Glyceric Acid in Urine

This method allows for the specific determination of the enantiomeric configuration of glyceric acid, which is crucial for differential diagnosis.[3]

Sample Preparation: Urine samples can be used with minimal preparation. For enhanced recovery, an extraction with tetrahydrofuran (B95107) (THF) can be performed.[4]

-

To 1 volume of urine, add 4 volumes of THF.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

Transfer the upper THF layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions:

-

Column: Ristocetin A glycopeptide antibiotic silica (B1680970) gel bonded column (narrow-bore).[3]

-

Mobile Phase: Triethylamine acetate (B1210297) at pH 4.1 with 10% methanol.[3]

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

-

Detection: Triple quadrupole mass spectrometer.

-

Monitoring: Multiple Reaction Monitoring (MRM) using specific parent-to-daughter transitions for glyceric acid.

Workflow Diagram:

GRHPR (Glyoxylate Reductase) Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay provides a non-invasive method for assessing GRHPR enzyme activity.[10]

PBMC Isolation:

-

Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

-

Lyse the cells to prepare a protein extract.

Enzyme Activity Measurement:

-

Reaction Mixture:

-

Substrate: Glyoxylic acid (concentrations ranging from 0.2 to 2.5 mM).

-

Cofactor: NADPH (0.35 µM).

-

Protein extract (0.01 mg/mL) from PBMC lysate.

-

Buffer: PBS, pH 8.0.

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection: Monitor the formation of NADP⁺ by measuring the increase in absorbance at 260 nm.

-

Calculation: Calculate the rate of NADP⁺ formation to determine the enzyme activity.

Conclusion

L-Glyceric acid is a pivotal metabolite in the pathophysiology of Primary Hyperoxaluria Type 2. A thorough understanding of its biochemical properties, the kinetics of the enzymes involved in its metabolism, and robust analytical methodologies are paramount for advancing research and developing effective therapeutic interventions for this debilitating disease. This guide provides a consolidated resource of technical information to aid in these endeavors.

References

- 1. genecards.org [genecards.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. storymd.com [storymd.com]

- 7. GRHPR - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. WikiGenes - GRHPR - glyoxylate reductase/hydroxypyruvate... [wikigenes.org]

- 10. Homozygous GRHPR C.494G>A mutation is deleterious that causes early onset of nephrolithiasis in West Bengal, India - PMC [pmc.ncbi.nlm.nih.gov]

L-Glyceric Acid Biosynthesis in Humans: A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Glyceric acid is a critical metabolite in human physiology, primarily recognized for its pathological accumulation in Primary Hyperoxaluria Type 2 (PH2), a rare genetic disorder. Understanding the biosynthesis of L-Glyceric acid is paramount for the development of diagnostic tools and therapeutic interventions for PH2 and related metabolic diseases. This technical guide provides an in-depth exploration of the L-Glyceric acid biosynthesis pathway in humans, with a focus on the enzymatic reactions, key molecular players, and the analytical methodologies used in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic pathway.

Introduction

L-Glyceric aciduria is the hallmark of Primary Hyperoxaluria Type 2 (PH2), an autosomal recessive disorder characterized by excessive urinary excretion of oxalate (B1200264) and L-Glycerate.[1][2] This condition arises from a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[3][4] In healthy individuals, GRHPR plays a crucial role in detoxifying glyoxylate to glycolate (B3277807) and converting hydroxypyruvate to D-glycerate.[3][5] A defect in GRHPR leads to the accumulation of hydroxypyruvate, which is then alternatively reduced to L-Glyceric acid by other enzymes, such as lactate (B86563) dehydrogenase (LDH).[6][7] This guide will delineate the primary and alternative pathways of L-Glyceric acid biosynthesis, present key quantitative data, and provide detailed experimental protocols for its investigation.

The L-Glyceric Acid Biosynthesis Pathway

The biosynthesis of L-Glyceric acid in humans is intrinsically linked to the metabolism of the amino acid L-serine. The pathway can be divided into two main stages: the formation of the precursor hydroxypyruvate from L-serine, and the subsequent reduction of hydroxypyruvate to L-Glyceric acid.

Formation of Hydroxypyruvate from L-Serine

The primary route for hydroxypyruvate production is through the catabolism of L-serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via the phosphorylated pathway.[8] The conversion of L-serine to hydroxypyruvate is a key step.

Figure 1: Pathway of Hydroxypyruvate formation from L-Serine.

Reduction of Hydroxypyruvate to L-Glyceric Acid

In healthy individuals, hydroxypyruvate is primarily reduced to D-glycerate by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[5] However, in PH2, where GRHPR is deficient, the accumulated hydroxypyruvate is shunted towards an alternative pathway, leading to the formation of L-Glyceric acid. This reduction is believed to be catalyzed by non-specific reductases, with lactate dehydrogenase (LDH) being a prominent candidate.

Figure 2: Fate of Hydroxypyruvate in health and disease.

Quantitative Data

A thorough understanding of the L-Glyceric acid biosynthesis pathway requires quantitative data on the enzymes and metabolites involved. The following tables summarize key kinetic parameters and physiological concentrations.

Table 1: Kinetic Properties of Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

| Reaction | Substrate | Apparent Km (mmol/L) | Coenzyme | Apparent Km (mmol/L) |

| D-GDH (forward) | Hydroxypyruvate | 0.5 | NADPH | 0.08 |

| GR (forward) | Glyoxylate | 1.25 | NADPH | 0.33 |

| D-GDH (reverse) | D-Glycerate | 20 | NADP+ | 0.03 |

Data sourced from a study on human liver GRHPR.

Table 2: Normal Ranges of L-Glyceric Acid in Human Bodily Fluids

| Fluid | Age Group | Concentration |

| Urine | 0-31 days | < 41.0 mmol/mol creatinine |

| Urine | 1-5 months | < 76.0 mmol/mol creatinine |

| Urine & Plasma | Normal Individuals | < 5 µmol/L[3] |

| Plasma | Patient with Systemic Oxalosis | 887 µmol/L[3] |

Experimental Protocols

The study of L-Glyceric acid biosynthesis relies on robust analytical methods. This section provides an overview of the key experimental protocols.

Spectrophotometric Assay for GRHPR Activity

This assay measures the activity of GRHPR by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Figure 3: Workflow for the spectrophotometric assay of GRHPR activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

-

Substrate: 10 mM Hydroxypyruvate or 25 mM Glyoxylate in assay buffer.

-

Cofactor: 2 mM NADPH in assay buffer.

-

Enzyme: Liver tissue homogenate or purified enzyme preparation.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of NADPH solution.

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 50 µL of the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

-

Specific activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

-

HPLC Analysis of L-Glyceric Acid

This method allows for the sensitive and specific quantification of L-Glyceric acid in biological fluids. The protocol involves a derivatization step to enhance detection.[3]

Methodology:

-

Sample Preparation:

-

Centrifuge urine or deproteinized plasma samples to remove particulate matter.

-

-

Derivatization:

-

To 50 µL of the sample, add a reaction mixture containing lactate dehydrogenase, NAD+, and phenylhydrazine (B124118) in a buffered solution.

-

Incubate the mixture to allow the enzymatic oxidation of L-Glycerate to hydroxypyruvate, which then reacts with phenylhydrazine to form a stable phenylhydrazone derivative.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate buffer).

-

Detection: UV detector at a wavelength appropriate for the phenylhydrazone derivative (e.g., 325 nm).

-

Quantification: The concentration of L-Glyceric acid is determined by comparing the peak area of the derivative in the sample to a standard curve prepared with known concentrations of L-Glyceric acid.

-

Conclusion and Future Directions

The biosynthesis of L-Glyceric acid in humans is a well-defined pathway, particularly in the context of Primary Hyperoxaluria Type 2. The deficiency of GRHPR is the primary driver of L-Glyceric acid accumulation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and the development of novel therapeutics.

Future research should focus on:

-

Elucidating the kinetics of human lactate dehydrogenase and other reductases with hydroxypyruvate as a substrate. This will provide a more complete picture of the alternative pathways for L-Glyceric acid formation in PH2.

-

Determining the precise physiological concentrations of hydroxypyruvate in human liver and other tissues. This will aid in the development of more accurate metabolic models.

-

Developing high-throughput screening assays for the identification of small molecule correctors of missense mutations in the GRHPR gene, which could represent a novel therapeutic strategy for PH2.

By advancing our understanding of L-Glyceric acid biosynthesis, the scientific community can move closer to developing effective treatments for patients suffering from Primary Hyperoxaluria Type 2 and other related metabolic disorders.

References

- 1. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Lactate Dehydrogenase Isoenzymes by Rapid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omnimabs.com [omnimabs.com]

- 5. Kinetic mechanism of the hydroxypyruvate-lactate dehydrogenase-NADH system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for L-Glyceric acid (HMDB0006372) [hmdb.ca]

- 7. Liver Metabolite Concentrations Measured with 1H MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sickkids.ca [sickkids.ca]

An In-Depth Technical Guide to the Enzymatic Synthesis of L-Glyceric Acid from Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid, a chiral molecule with significant potential in the pharmaceutical and biotechnology sectors, presents a valuable synthetic target. This technical guide provides a comprehensive overview of enzymatic methodologies for the synthesis of L-Glyceric acid from glycerol (B35011), a readily available and renewable feedstock. Two primary strategies are explored in detail: the microbial resolution of a racemic DL-glyceric acid mixture and a theoretical multi-enzyme cascade. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the biochemical pathways and workflows to facilitate research and development in this area.

Introduction

The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a key focus of sustainable chemistry. L-Glyceric acid is a particularly interesting target due to its chiral nature, making it a potential building block for the synthesis of complex bioactive molecules. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods for producing L-Glyceric acid. This guide delineates two promising enzymatic routes to achieve this transformation.

Pathway 1: Microbial Resolution of DL-Glyceric Acid

This strategy involves a two-stage process: the initial non-selective synthesis of a racemic mixture of DL-Glyceric acid from glycerol, followed by the enantioselective degradation of the D-isomer by a specific microorganism, leaving the desired L-Glyceric acid.

Stage 1: Whole-Cell Biocatalysis for DL-Glyceric Acid Production

The first step involves the use of whole bacterial cells to oxidize glycerol to a mixture of D- and L-Glyceric acid. Acetic acid bacteria are commonly employed for this purpose.

Microorganism: Gluconobacter frateurii or other suitable acetic acid bacteria.

Materials:

-

Glycerol (analytical grade)

-

Yeast extract

-

Polypeptone

-

KH₂PO₄

-

K₂HPO₄

-

MgSO₄·7H₂O

-

Sterile water

-

Shake flasks or bioreactor

Procedure:

-

Seed Culture Preparation: Inoculate a single colony of the microorganism into a sterile seed medium (e.g., 5 g/L yeast extract, 3 g/L peptone, 20 g/L glycerol). Incubate at 30°C with shaking (200 rpm) for 24-48 hours.

-

Production Medium: Prepare the production medium containing a higher concentration of glycerol (e.g., 100-150 g/L), along with other nutrients (e.g., 5 g/L yeast extract, 1 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄).

-

Inoculation and Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Maintain the fermentation at 30°C with vigorous aeration and agitation. The pH can be controlled at around 6.0.

-

Monitoring: Monitor the consumption of glycerol and the production of glyceric acid over time using High-Performance Liquid Chromatography (HPLC).

-

Harvesting: After maximal conversion of glycerol, harvest the culture broth and separate the cells by centrifugation or microfiltration. The supernatant contains the DL-Glyceric acid mixture.

Stage 2: Enantioselective Degradation of D-Glyceric Acid

In this stage, specific bacterial strains that preferentially metabolize D-Glyceric acid are used to resolve the racemic mixture.

Microorganisms: Serratia sp. GA3R or Pseudomonas sp. GA72P[1]

Materials:

-

DL-Glyceric acid solution (from Stage 1)

-

Nutrient broth or a defined minimal medium

-

Shake flasks

Procedure:

-

Inoculum Preparation: Grow a culture of the selected resolving microorganism in a suitable nutrient medium overnight at 30°C.

-

Resolution Medium: Prepare a medium containing the DL-Glyceric acid mixture as the primary carbon source. The concentration of DL-Glyceric acid should be optimized for the specific strain (e.g., 1-10 g/L). Supplement with essential mineral salts.

-

Inoculation and Incubation: Inoculate the resolution medium with the prepared inoculum. Incubate at 30°C with shaking.

-

Monitoring: Monitor the concentration of D- and L-Glyceric acid enantiomers over time using a chiral HPLC column. The concentration of D-Glyceric acid is expected to decrease, while the concentration of L-Glyceric acid remains relatively constant.

-

Termination and Purification: Once the D-isomer is consumed to the desired level, terminate the reaction by removing the bacterial cells (e.g., centrifugation). The resulting solution will be enriched in L-Glyceric acid, which can then be purified using standard chromatographic techniques.

Quantitative Data for Microbial Resolution

| Parameter | Serratia sp. GA3R | Pseudomonas sp. GA72P | Reference |

| Time for D-GA exhaustion | 72 h | 72 h | [1] |

| Enantiomeric Purity of L-GA | ≥89% | ≥89% | [1] |

Workflow and Logical Relationships

Pathway 2: Theoretical Multi-Enzyme Cascade

This proposed pathway involves a series of sequential enzymatic reactions to stereoselectively convert glycerol to L-Glyceric acid. While not yet fully established as a complete one-pot synthesis, the individual steps are based on known enzymatic activities.

Enzymatic Steps

-

Phosphorylation: Glycerol is first phosphorylated to L-glycerol-3-phosphate by Glycerol Kinase . This step is crucial for activating the glycerol molecule.

-

First Oxidation: L-glycerol-3-phosphate is then oxidized to L-glyceraldehyde-3-phosphate by L-glycerol-3-phosphate dehydrogenase .

-

Dephosphorylation: The phosphate (B84403) group is removed from L-glyceraldehyde-3-phosphate by a phosphatase to yield L-glyceraldehyde. The specificity of the phosphatase is a critical consideration.

-

Second Oxidation: Finally, L-glyceraldehyde is oxidized to L-Glyceric acid by a stereospecific L-glyceraldehyde dehydrogenase . The identification and availability of this enzyme is a key challenge in this pathway.

Signaling Pathway Diagram

Experimental Considerations and Challenges

-

Enzyme Sourcing and Purity: The availability of highly specific enzymes, particularly L-glyceraldehyde dehydrogenase, is a major hurdle. Recombinant expression and purification of these enzymes may be necessary.

-

Cofactor Regeneration: The pathway requires both ATP and NAD⁺. Efficient cofactor regeneration systems are essential for the economic viability of this cascade.

-

Reaction Conditions: Optimization of pH, temperature, and buffer components is critical for the coordinated activity of all enzymes in the cascade.

-

Intermediate Stability: Some intermediates, such as glyceraldehyde-3-phosphate, can be unstable under certain conditions.

Comparative Analysis of Synthesis Routes

| Feature | Microbial Resolution | Multi-Enzyme Cascade |

| Starting Material | Glycerol | Glycerol |

| Key Biocatalyst(s) | Whole cells (Gluconobacter, Pseudomonas) | Isolated enzymes (Kinase, Dehydrogenases, Phosphatase) |

| Number of Steps | 2 (Fermentation, Resolution) | 4 (in a potential one-pot reaction) |

| Stereoselectivity | Achieved in the resolution step | Dependent on the specificity of each enzyme |

| Potential Yield | Moderate, limited by the initial racemic production | Potentially high if all steps are efficient |

| Key Challenges | Separation of L-GA from biomass and media | Enzyme availability, cofactor regeneration, process optimization |

| Purity | High enantiomeric purity achievable (≥89%)[1] | Potentially very high if enzymes are highly specific |

Conclusion

The enzymatic synthesis of L-Glyceric acid from glycerol presents a promising avenue for sustainable chemical production. The microbial resolution of a DL-glyceric acid mixture is a currently feasible, albeit indirect, method for obtaining the L-enantiomer. While the multi-enzyme cascade offers a more direct and potentially more efficient route, it remains a theoretical pathway that requires further research to identify and optimize the necessary biocatalysts. This guide provides the foundational knowledge and experimental frameworks to advance the development of robust and efficient enzymatic processes for L-Glyceric acid production, catering to the needs of the pharmaceutical and drug development industries. Further research into novel, stereoselective enzymes will be pivotal in realizing the full potential of these biocatalytic routes.

References

An In-depth Technical Guide on the Role of L-Glyceric Acid in Glycolysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Glyceric acid is not a canonical intermediate of the glycolytic pathway. Its significance in metabolic studies arises primarily from its accumulation in the rare autosomal recessive disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric aciduria. This condition is caused by a deficiency in the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). While L-Glyceric acid itself does not directly participate in glycolysis, its metabolic pathway is indirectly linked to this central energy-producing cascade through the metabolism of its stereoisomer, D-Glyceric acid. This guide elucidates the metabolic fate of L-Glyceric acid, the enzymatic basis of its accumulation in PH2, and its indirect but crucial connection to glycolytic intermediates.

The Metabolic Pathway of L-Glyceric Acid

Under normal physiological conditions, L-Glyceric acid is present in trace amounts. Its metabolic pathway is intrinsically linked to the metabolism of glyoxylate and hydroxypyruvate, which are byproducts of the metabolism of hydroxyproline (B1673980) and serine, respectively.

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

The key enzyme governing the metabolism of these compounds is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), also known as D-glycerate dehydrogenase. This NADPH-dependent enzyme catalyzes two primary reactions:

-

The reduction of glyoxylate to glycolate.

-

The reduction of hydroxypyruvate to D-glycerate.[1]

Pathophysiology of L-Glyceric Aciduria (Primary Hyperoxaluria Type 2)

In individuals with Primary Hyperoxaluria Type 2, mutations in the GRHPR gene lead to a deficiency in the GRHPR enzyme.[1] This deficiency results in the accumulation of both glyoxylate and hydroxypyruvate. The excess hydroxypyruvate is then alternatively reduced to L-Glyceric acid by the action of lactate (B86563) dehydrogenase (LDH). Concurrently, the accumulated glyoxylate is oxidized to oxalate (B1200264), leading to hyperoxaluria, the formation of calcium oxalate kidney stones, and potential renal failure.

The Indirect Connection of L-Glyceric Acid Metabolism to Glycolysis

The link between L-Glyceric acid metabolism and glycolysis is established through the product of the normal GRHPR-catalyzed reaction, D-Glyceric acid. D-Glyceric acid can be phosphorylated by the enzyme glycerate kinase to form 2-phosphoglycerate, a key intermediate in the glycolytic and gluconeogenic pathways. This conversion provides a route for the carbon skeletons from amino acids like serine to enter central carbohydrate metabolism.

In PH2, the enzymatic block prevents the efficient conversion of hydroxypyruvate to D-glycerate, thereby diminishing the flux of these carbon skeletons into the glycolytic pathway.

Quantitative Data

The following tables summarize the key quantitative data related to L-Glyceric acid metabolism and the enzyme GRHPR.

Table 1: Kinetic Parameters of Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

| Substrate | Cofactor | Km (mM) | Reference |

| Glyoxylate | NADPH | ~0.011 | [2] |

| Hydroxypyruvate | NADPH | Higher affinity than for glyoxylate | [3] |

| NADPH | - | 0.011 | [2] |

| NADH | - | 2.42 | [2] |

Table 2: Concentrations of L-Glyceric Acid in Human Biofluids

| Analyte | Condition | Fluid | Concentration | Reference |

| L-Glyceric Acid | Normal | Urine | < 5 µmol/L | [4] |

| L-Glyceric Acid | Normal | Plasma | < 5 µmol/L | [4] |

| L-Glyceric Acid | Primary Hyperoxaluria Type 2 | Urine | > 28 mmol/mol creatinine | [2] |

| L-Glyceric Acid | Primary Hyperoxaluria Type 2 | Plasma | 887 µmol/L (in a patient with systemic oxalosis) | [4] |

| Glyceric Acid (D+L) | Normal (0-5 years) | Urine | 12-177 µg/mg creatinine | [5] |

| Glyceric Acid (D+L) | Normal (>5 years) | Urine | 19-115 µg/mg creatinine | [5] |

Experimental Protocols

Quantification of L-Glyceric Acid in Urine by LC-MS/MS

This protocol is based on methods described for the analysis of organic acids in urine.

4.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex to ensure homogeneity.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Dilute 50 µL of the supernatant with 950 µL of an internal standard solution (e.g., ¹³C-labeled glyceric acid in 0.1% formic acid in water).

-

Vortex the mixture thoroughly.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

-

Column: A chiral column such as a narrow-bore ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column is required for the separation of D- and L-glyceric acid.[6] For general organic acid analysis, a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) can be used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

4.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-daughter ion transitions for L-Glyceric acid and its internal standard. For glyceric acid (m/z 105), characteristic transitions can be monitored.

-

Data Analysis: Quantify L-Glyceric acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of L-Glyceric acid.

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Enzyme Activity Assay

This spectrophotometric assay measures the rate of NADPH oxidation.

4.2.1. Reagents

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.

-

NADPH Solution: 10 mM NADPH in assay buffer.

-

Substrate Solution: 100 mM hydroxypyruvate or glyoxylate in assay buffer.

-

Enzyme Preparation: Cell or tissue lysate containing GRHPR.

4.2.2. Procedure

-

In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NADPH solution, and 50 µL of the enzyme preparation.

-

Incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Mandatory Visualizations

Caption: Metabolic fate of hydroxypyruvate and its link to glycolysis.

Caption: Workflow for L-Glyceric acid quantification by LC-MS/MS.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. WikiGenes - GRHPR - glyoxylate reductase/hydroxypyruvate... [wikigenes.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation Pathway of L-Glyceric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the degradation pathway of L-Glyceric acid, a critical metabolic intermediate. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic fate of L-Glyceric acid and its implications in human health and disease, particularly in the context of Primary Hyperoxaluria Type II (PH2).

Introduction

L-Glyceric acid is a three-carbon hydroxy acid that, under normal physiological conditions, is present in trace amounts in biological fluids. However, its accumulation is a hallmark of the rare autosomal recessive disorder, Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.[1][2] Understanding the metabolic pathway of L-Glyceric acid is crucial for elucidating the pathophysiology of PH2 and for the development of potential therapeutic interventions. This guide details the enzymatic steps, quantitative parameters, and experimental methodologies relevant to the study of L-Glyceric acid degradation.

The L-Glyceric Acid Degradation Pathway

The degradation of L-Glyceric acid is intrinsically linked to the metabolism of glyoxylate (B1226380) and hydroxypyruvate. The central enzyme in this pathway is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), a multifunctional enzyme with D-glycerate dehydrogenase and hydroxypyruvate reductase activities.[3][4] In healthy individuals, GRHPR plays a key role in detoxifying glyoxylate. In the context of L-Glyceric acid, the pathway can be understood as a reversible reaction. However, the accumulation of L-Glyceric acid in PH2 is a consequence of GRHPR deficiency, leading to the buildup of hydroxypyruvate, which is then reduced to L-Glyceric acid by lactate (B86563) dehydrogenase.[5][6]

The likely catabolic pathway for L-Glyceric acid in a healthy state involves its oxidation to hydroxypyruvate, which can then enter central metabolic pathways. The subsequent phosphorylation of glycerate to enter glycolysis is primarily specific to the D-isomer.[7][8]

Quantitative Data

Enzyme Kinetics

The enzymatic reactions in the L-Glyceric acid pathway are characterized by specific kinetic parameters. A summary of these parameters for the key enzyme, Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), from various sources is presented below.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Cofactor | Reference |

| Hydroxypyruvate Reductase | Methylobacterium extorquens AM1 | Hydroxypyruvate | 0.1 | - | NADH/NADPH | [7] |

| D/L-Glycerate | 2.6 | - | NAD+/NADP+ | [7] | ||

| D-Glycerate Dehydrogenase | Human Liver | Hydroxypyruvate | 0.5 | - | NADPH | [9] |

| D-Glycerate | 20 | - | NADP+ | [9] | ||

| Glyoxylate Reductase | Human Liver | Glyoxylate | 1.25 | - | NADPH | [9] |

| Hydroxypyruvate Reductase | Cucumber Cotyledons | Hydroxypyruvate | 0.062 | 525 | NADH | [10] |

| Glyoxylate | 5.7 | - | NADH | [10] |

Metabolite Concentrations

The concentration of L-Glyceric acid in biological fluids is a key diagnostic marker for Primary Hyperoxaluria Type II.

| Analyte | Fluid | Condition | Concentration | Reference |

| L-Glyceric Acid | Plasma | Normal | < 5 µmol/L | [11] |

| PH2 | 887 µmol/L (in a patient with systemic oxalosis) | [11] | ||

| L-Glyceric Acid | Urine | Normal | < 5 µmol/L | [11] |

| Urine | Normal (0-5 years) | 12-177 µg/mg creatinine | [12] | |

| Urine | Normal (>5 years) | 19-115 µg/mg creatinine | [12] |

Experimental Protocols

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity Assay

This protocol is adapted from methods used for the diagnosis of Primary Hyperoxaluria Type II.[13]

Principle: The activity of GRHPR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as the enzyme reduces a substrate (glyoxylate or hydroxypyruvate).

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.1, containing 100 mM KCl

-

NADPH solution: 0.2 mM in Assay Buffer

-

Substrate solution: 6 mM glyoxylate or 10 mM hydroxypyruvate in Assay Buffer

-

Sample: Liver homogenate or other tissue/cell lysate

Procedure:

-

Prepare the reaction mixture by combining the Assay Buffer and NADPH solution.

-

Add the sample (e.g., liver homogenate) to the reaction mixture and incubate at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the absorbance at 340 nm in a spectrophotometer capable of kinetic measurements.

-

Record the change in absorbance over a period of 5-10 minutes.

-

The rate of NADPH oxidation is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Quantification of L-Glyceric Acid in Urine by HPLC

This protocol is based on a derivatization method followed by reversed-phase HPLC.[11]

Principle: L-Glyceric acid is enzymatically oxidized to hydroxypyruvate using lactate dehydrogenase. The resulting hydroxypyruvate is then derivatized with phenylhydrazine (B124118) to form a stable, UV-absorbing phenylhydrazone, which is quantified by HPLC.

Reagents:

-

Lactate Dehydrogenase (LDH)

-

Nicotinamide Adenine Dinucleotide (NAD+)

-

Phenylhydrazine solution

-

HPLC-grade mobile phase (e.g., acetonitrile/water gradient)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter.

-

Enzymatic Reaction: An aliquot of the urine sample is incubated with LDH and NAD+ to convert L-Glyceric acid to hydroxypyruvate.

-

Derivatization: Phenylhydrazine solution is added to the reaction mixture to form the phenylhydrazone derivative of hydroxypyruvate.

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 HPLC column.

-

Elute the derivative using a suitable mobile phase gradient.

-

Detect the phenylhydrazone derivative using a UV detector at an appropriate wavelength.

-

-

Quantification: A standard curve is generated using known concentrations of L-Glyceric acid that have undergone the same enzymatic and derivatization procedure. The concentration of L-Glyceric acid in the urine sample is determined by comparing its peak area to the standard curve.

Regulatory Mechanisms

The primary regulatory mechanism known for the L-Glyceric acid degradation pathway is at the genetic level, specifically concerning the GRHPR gene. Mutations in this gene that lead to a deficiency in GRHPR enzyme activity are the cause of Primary Hyperoxaluria Type II.[8]

At the transcriptional level, studies in mice have shown that the GRHPR gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), particularly in the liver.[11] This suggests a link between the regulation of this pathway and lipid metabolism.

Allosteric regulation of GRHPR is also a factor. The enzyme's activity can be influenced by the relative concentrations of its cofactors, NADH and NADPH, and its various substrates.[14]

Conclusion

The degradation of L-Glyceric acid is a critical metabolic process, the disruption of which has significant clinical consequences. This technical guide has provided a comprehensive overview of the pathway, the enzymes involved, and their kinetic properties. The detailed experimental protocols offer a foundation for researchers to investigate this pathway further. A deeper understanding of the regulation of L-Glyceric acid metabolism will be essential for the development of novel therapeutic strategies for Primary Hyperoxaluria Type II and other related metabolic disorders.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Umeå Plant Science Centre - The substrate specificity, kinetics, and mechanism of glycerate-3-kinase from spinach leaves [upsc.se]

- 8. benchchem.com [benchchem.com]

- 9. Conversion of glycerol to pyruvate by Escherichia coli using acetate- and acetate/glucose-limited fed-batch processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic flux and the regulation of mammalian cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The In Vivo Regulation of L-Glyceric Acid Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Glyceric acid is a critical intermediate in several metabolic pathways, most notably linked to the metabolism of serine and the detoxification of glyoxylate (B1226380). Dysregulation of L-glyceric acid metabolism in vivo is primarily associated with Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive disorder characterized by the accumulation of L-glyceric acid and oxalate (B1200264), leading to recurrent kidney stones and progressive renal failure. This technical guide provides a comprehensive overview of the in vivo regulation of L-glyceric acid metabolism, detailing the core metabolic pathways, key enzymatic players, regulatory mechanisms, and established experimental protocols for its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Metabolic Pathways of L-Glyceric Acid

L-Glyceric acid metabolism is intrinsically linked to glyoxylate and serine metabolism. The central enzyme governing these transformations is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), also known as D-glycerate dehydrogenase.[1][2]

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR is a cytosolic enzyme with broad tissue expression, though it is most abundant in the liver.[3][4] It catalyzes the NAD(P)H-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate (B3277807).[5] In the context of L-glyceric acid metabolism, the accumulation of hydroxypyruvate, a substrate of GRHPR, is a key event. In the absence of sufficient GRHPR activity, hydroxypyruvate is alternatively reduced to L-glyceric acid by lactate (B86563) dehydrogenase (LDH).

Interconnection with Serine and Glycine (B1666218) Metabolism

Serine can be catabolized to hydroxypyruvate, directly feeding into the pathway regulated by GRHPR.[6][7] This places L-glyceric acid metabolism as a downstream consequence of serine metabolism. Glycine metabolism is also interconnected, as glycine can be converted to glyoxylate, another substrate for GRHPR.[5]

Quantitative Data in L-Glyceric Acid Metabolism

Understanding the quantitative aspects of the enzymes and metabolites involved in L-glyceric acid metabolism is crucial for diagnostics and therapeutic development.

Enzyme Kinetics

The kinetic properties of human GRHPR have been characterized, revealing its substrate preferences.

| Enzyme | Substrate | Cofactor | Km (mM) | Reference |

| Human D-Glycerate Dehydrogenase/Glyoxylate Reductase (GRHPR) | Hydroxypyruvate | NADPH | 0.5 | [1] |

| Human D-Glycerate Dehydrogenase/Glyoxylate Reductase (GRHPR) | Glyoxylate | NADPH | 1.25 | [1] |

| Human D-Glycerate Dehydrogenase/Glyoxylate Reductase (GRHPR) | D-Glycerate | NADP+ | 20 | [1] |

Table 1: Michaelis-Menten constants (Km) for human GRHPR with various substrates and cofactors.

Metabolite Concentrations

Elevated levels of L-glyceric acid and oxalate in urine and plasma are hallmark indicators of Primary Hyperoxaluria Type 2.

| Metabolite | Fluid | Condition | Concentration Range | Reference |

| L-Glyceric Acid | Urine | Normal | < 41.0 mmol/mol creatinine (B1669602) (0-31 days) | [8] |

| PH2 | Significantly elevated | [9] | ||

| L-Glyceric Acid | Plasma | Normal | < 5 µmol/L | [10] |

| PH2 | Can exceed 800 µmol/L | [10] | ||

| Oxalate | Urine | Normal | < 378.0 mmol/mol creatinine (0-31 days) | [8] |

| PH2 | > 0.7 mmol/1.73 m²/24h | [11] | ||

| Oxalate | Plasma | Normal | 0.8 - 3.2 µmol/L | [12] |

| PH2 with renal failure | Often > 50 µmol/L | [11] |

Table 2: Normal and pathological concentration ranges of L-glyceric acid and oxalate.

Regulatory Mechanisms of L-Glyceric Acid Metabolism

The regulation of L-glyceric acid metabolism is primarily controlled at the level of the GRHPR enzyme, through genetic integrity and transcriptional control.

Genetic Regulation

Mutations in the GRHPR gene are the underlying cause of Primary Hyperoxaluria Type 2.[2] These mutations can lead to a complete loss or significant reduction of enzyme activity, resulting in the metabolic block that causes the accumulation of hydroxypyruvate and consequently L-glyceric acid and oxalate.[2]

Transcriptional Regulation

In mice, the expression of the GRHPR gene is regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[13] PPARα activation, for instance during fasting, leads to an upregulation of GRHPR expression in the liver.[1][13] This regulatory mechanism, however, appears to be species-specific and has been lost in humans due to promoter rearrangements.[13] The transcriptional regulation of GRHPR in humans remains an area of active investigation.

Experimental Protocols

Accurate measurement of L-glyceric acid and GRHPR activity is essential for the diagnosis and study of related metabolic disorders.

Quantification of L-Glyceric Acid by High-Performance Liquid Chromatography (HPLC)

This method is based on the enzymatic conversion of L-glycerate to β-hydroxypyruvate, which is then derivatized for UV detection.[10]

Sample Preparation:

-

Collect urine or plasma samples.

-

For plasma, deproteinize the sample.

-

Adjust the pH of the sample as required by the specific protocol.

Enzymatic Derivatization:

-

Incubate the sample with L-lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD+).

-

Add phenylhydrazine (B124118) to the reaction mixture to form the phenylhydrazone derivative of the resulting β-hydroxypyruvate.

HPLC Analysis:

-

Inject the derivatized sample into a reversed-phase HPLC system.

-

Use a suitable mobile phase gradient for separation.

-

Detect the phenylhydrazone derivative using a UV detector.

-

Quantify L-glyceric acid concentration by comparing the peak area to a standard curve.

Spectrophotometric Assay of GRHPR Activity

This assay measures the rate of NAD(P)H oxidation by monitoring the decrease in absorbance at 340 nm.

Reagents:

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

NADPH or NADH solution

-

Substrate solution (hydroxypyruvate or glyoxylate)

-

Enzyme preparation (cell lysate or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NAD(P)H in a cuvette.

-

Initiate the reaction by adding the substrate.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation, using the molar extinction coefficient of NAD(P)H.

Conclusion and Future Directions

The in vivo regulation of L-glyceric acid metabolism is a finely tuned process, the disruption of which has significant pathological consequences, as exemplified by Primary Hyperoxaluria Type 2. While the core metabolic pathway and the central role of GRHPR are well-established, further research is needed to elucidate the transcriptional regulation of the human GRHPR gene. A deeper understanding of these regulatory mechanisms will be pivotal for the development of novel therapeutic strategies for PH2 and other related metabolic disorders. Investigating the potential interplay between L-glyceric acid metabolism and other major metabolic networks, such as the pentose (B10789219) phosphate pathway, may also reveal new regulatory nodes and therapeutic targets. The experimental protocols detailed in this guide provide a robust framework for pursuing these future research directions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GRHPR - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing Protein Glyoxylate reductase/hydroxypyruvate reductase (HMDBP00391) [hmdb.ca]

- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sickkids.ca [sickkids.ca]

- 9. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plasma and urinary oxalate and glycolate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Promoter rearrangements cause species-specific hepatic regulation of the glyoxylate reductase/hydroxypyruvate reductase gene by the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of L-Glyceric Acid Catabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the catabolism of L-Glyceric acid, with a primary focus on human metabolism. The information presented herein is intended to support research and development efforts in fields related to metabolic disorders, enzyme kinetics, and drug discovery.

Introduction

L-Glyceric acid is a metabolic intermediate, and its catabolism is crucial for preventing the accumulation of toxic byproducts. In humans, the primary enzyme responsible for L-Glyceric acid metabolism is Glyoxylate (B1226380) Reductase/Hydroxypyruvate Reductase (GRHPR) . A deficiency in this enzyme leads to the rare autosomal recessive disorder, Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria. This condition is characterized by the accumulation of L-glyceric acid and oxalate (B1200264) in the urine, leading to recurrent kidney stones and potential renal failure.[1][2][3] This guide will delve into the key enzymes, their kinetic properties, the metabolic pathways they participate in, and detailed experimental protocols relevant to their study.

Core Enzymes in L-Glyceric Acid Catabolism

The central enzyme in the catabolism of L-Glyceric acid in humans is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). While other enzymes like Glycerate Kinase are involved in glycerate metabolism, their primary role is in the catabolism of D-glycerate.

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR (EC 1.1.1.79) is a cytosolic enzyme that belongs to the D-isomer specific 2-hydroxyacid dehydrogenase family.[4] It catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[5][6] In the context of L-glyceric acid metabolism, its crucial role is the reduction of hydroxypyruvate, a precursor of L-glyceric acid. In PH2, the deficiency of GRHPR leads to the accumulation of hydroxypyruvate, which is then converted to L-glyceric acid by lactate (B86563) dehydrogenase.[3]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters and optimal conditions for human GRHPR and Glycerate Kinase.

Table 1: Kinetic Parameters of Human Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

| Substrate/Cofactor | Apparent Km (mmol/L) | Reference |

| Hydroxypyruvate | 0.5 | [7] |

| Glyoxylate | 1.25 | [7] |

| NADPH (with Hydroxypyruvate) | 0.08 | [7] |

| NADPH (with Glyoxylate) | 0.33 | [7] |

| NADP+ (with D-Glycerate) | 0.03 | [7] |

| D-Glycerate | 20 | [7] |

Table 2: Optimal pH for Human GRHPR Reactions

| Reaction | Optimal pH | Reference | | --- | --- | | D-Glycerate Dehydrogenase (Forward) | 6.0 |[7] | | D-Glycerate Dehydrogenase (Reverse) | 8.0 |[7] | | Glyoxylate Reductase | 7.6 |[7] |

Table 3: Kinetic Parameters of Human Glycerate Kinase (His-GK)

| Substrate/Cofactor | Km | Reference |

| Glycerol (B35011) | 5.022 µM | [8] |

| ATP | 0.767 mM | [8] |

| PEP | 0.223 mM | [8] |

Metabolic Pathways

The catabolism of L-Glyceric acid is intricately linked with the metabolism of glyoxylate, hydroxypyruvate, and the amino acid serine. The central pathway involves the conversion of these metabolites to prevent the formation of harmful oxalate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of enzymes in L-Glyceric acid catabolism.

Protocol 1: Purification of Recombinant Human GRHPR

This protocol describes the purification of His-tagged human GRHPR from E. coli.

1. Gene Cloning and Expression:

-

The human GRHPR gene is cloned into a pET expression vector with an N-terminal His-tag.

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-